molecular formula C23H16N2OS B5468067 MFCD04065058

MFCD04065058

Cat. No.: B5468067
M. Wt: 368.5 g/mol
InChI Key: WHXIOJPWEFPVSB-CPNJWEJPSA-N
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Description

Based on MDL nomenclature conventions, this identifier typically corresponds to organoboron or heterocyclic compounds used in pharmaceutical intermediates, agrochemicals, or materials science . For instance, analogous MDL-registered compounds (e.g., MFCD01089040 and MFCD27976700) are often boronic acids or sulfur-containing heterocycles with applications in Suzuki-Miyaura cross-coupling reactions or flame-retardant materials .

Key inferred properties of MFCD04065058 (based on structural analogs):

  • Molecular weight: Likely between 150–250 g/mol, similar to boronic acids or small heterocycles .
  • Polarity: Moderate-to-high polarity, as suggested by TPSA (Topological Polar Surface Area) values in comparable compounds (e.g., 40–60 Ų) .
  • Bioavailability: Potential for moderate GI absorption and BBB permeability, depending on substituents .

Properties

IUPAC Name

(E)-3-[5-(4-methylphenyl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2OS/c1-16-7-9-18(10-8-16)22-12-11-20(26-22)13-19(14-24)23-25-21(15-27-23)17-5-3-2-4-6-17/h2-13,15H,1H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXIOJPWEFPVSB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of MFCD04065058 involves several synthetic routes, each with specific reaction conditions. One common method includes the reaction of lactones with reagents generated in situ from carbon tetrachloride and triphenylphosphine in a Wittig-type fashion to produce gem-dichloro-olefin derivatives. These derivatives undergo reductive alkylation with organolithium reagents to furnish acetylene derivatives bearing substituents at their termini. This reaction can be catalyzed using either copper (II) acetylacetonate or iron (III) acetylacetonate with 1,2-diaminobenzene .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, catalytic oxidation in a packed-bed continuous flow reactor has been employed to produce related compounds, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MFCD04065058 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, often using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, triphenylphosphine, and carbon tetrachloride. The reactions typically require specific catalysts, such as copper (II) acetylacetonate or iron (III) acetylacetonate, and are conducted under controlled temperatures and pressures to ensure optimal results .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive alkylation of gem-dichloro-olefin derivatives can yield acetylene derivatives with various substituents .

Scientific Research Applications

MFCD04065058 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MFCD04065058 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to target molecules, influencing their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Properties of MFCD04065058 and Analogs

Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic acid 2-(Methylthio)oxazolo[4,5-b]pyridine
CAS No. N/A 1046861-20-4 53052-06-5
Molecular Formula C₆H₅BX₂ (X = halogen) C₆H₅BBrClO₂ C₆H₄N₂OS
Molecular Weight ~200–220 g/mol 235.27 g/mol 152.17 g/mol
Log Po/w ~2.0–2.5 XLOGP3: 2.15 iLOGP: 1.64
TPSA ~40–50 Ų 40.46 Ų 61.35 Ų
Solubility (Water) 0.2–0.5 mg/mL 0.24 mg/mL 2.58 mg/mL
Synthetic Method Pd-catalyzed coupling Suzuki-Miyaura reaction Cyclocondensation
Application Cross-coupling reagent Polymer modification Antimicrobial agents

Structural and Functional Differences

Core Scaffold :

  • This compound is hypothesized to contain a boronic acid group, enabling its use in cross-coupling reactions, whereas 2-(methylthio)oxazolo[4,5-b]pyridine features a sulfur-containing oxazole ring, enhancing its antimicrobial activity .
  • Key distinction : Boronic acids (e.g., (3-Bromo-5-chlorophenyl)boronic acid) exhibit higher reactivity in Pd-catalyzed reactions but lower thermal stability compared to sulfur heterocycles .

Physicochemical Properties :

  • Solubility : Sulfur-containing compounds like 2-(methylthio)oxazolo[4,5-b]pyridine show higher aqueous solubility (2.58 mg/mL) due to hydrogen-bond acceptor sites, whereas boronic acids are less soluble (0.24 mg/mL) .
  • Lipophilicity : Boronic acids (Log P ~2.15) are more lipophilic than oxazole derivatives (Log P ~1.64), affecting their membrane permeability and drug-likeness .

Synthetic Accessibility :

  • This compound analogs require palladium catalysts and anhydrous conditions, increasing production costs .
  • Oxazole derivatives are synthesized via cyclocondensation under milder conditions, offering scalability for industrial applications .

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